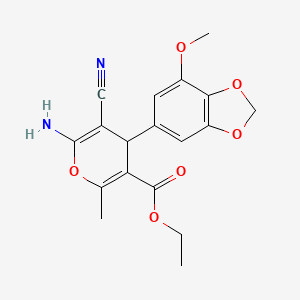

ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate involves reactions with nucleophilic reagents, leading to a range of derivatives including 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others. These reactions utilize malononitrile, hydrazine hydrate, and similar compounds as starting materials (Harb et al., 1989).

Molecular Structure Analysis

The molecular structure of derivatives of ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate reveals a heterocyclic pyran ring adopting a flattened boat conformation. Intramolecular C-H...O contacts form six-membered rings, contributing to the stability and reactivity of these compounds (Nesterov et al., 2007).

Chemical Reactions and Properties

These compounds exhibit varied reactivity when treated with different reagents, leading to the formation of diverse structures such as pyrano[2,3-b]pyridine and isoxazolo[3,4-b]pyridine derivatives. The choice of reagents and reaction conditions significantly influences the outcome of these transformations (Harb et al., 1989).

Physical Properties Analysis

The physical properties, including crystal structures and conformations, of these compounds have been extensively studied. For example, the ethyl 6-amino-5-cyano-4-(1-naphthyl)-4H-pyran-3-carboxylate derivatives show specific dihedral angles and intramolecular hydrogen bonding patterns, which are crucial for understanding their chemical behavior (Nesterov et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different nucleophilic and electrophilic reagents, are key to understanding the versatility of ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate in synthesis. These properties are influenced by the molecular structure and the specific functional groups present on the compound (Harb et al., 1989).

科学的研究の応用

Synthesis and Chemical Properties

Synthesis and Reactions

Ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates, which share a core structure with the compound , have been synthesized through three-component reactions, employing ethyl acetoacetate, malononitrile, and substituted benzaldehydes. The role of different catalysts in these syntheses was explored, highlighting the versatility of these compounds in organic synthesis (Hai et al., 2017). Furthermore, such compounds could be converted into various derivatives including 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole, among others, showcasing their potential as intermediates in the synthesis of complex organic molecules (Harb et al., 1989).

Material Science Applications

In the field of materials science, pyran derivatives, including those structurally related to the compound of interest, have been studied for their corrosion inhibition properties. These derivatives showed high efficiency in mitigating corrosion of mild steel in acidic environments, highlighting their potential as protective agents (Saranya et al., 2020).

Pharmaceutical Research

Antimitotic Agents

Chiral isomers of a compound closely related to ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate have been studied for their biological activities. Both S- and R-isomers showed activity in various biological systems, with the S-isomer being more potent. This suggests potential applications in developing new therapeutic agents (Temple & Rener, 1992).

特性

IUPAC Name |

ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6/c1-4-23-18(21)14-9(2)26-17(20)11(7-19)15(14)10-5-12(22-3)16-13(6-10)24-8-25-16/h5-6,15H,4,8,20H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCPQQPFBYFRBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC3=C(C(=C2)OC)OCO3)C#N)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2-methyl-4H-pyran-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)

![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)

![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)

![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)

![dimethyl 4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5525574.png)

![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)

![6-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5525594.png)

![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)

![N-(3,4-difluorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5525600.png)

![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)